2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
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Overview
Description
The compound "2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide" is a derivative of thieno[3,2-d]pyrimidine, which is a scaffold known to be conducive to inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes that are critical for DNA synthesis and repair. This makes derivatives of this scaffold potential candidates for antitumor and antibacterial agents .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of a key intermediate, such as 2-amino-4-oxo-6-methylpyrrolo[2,3-d]pyrimidine, which is then further modified to introduce various substituents at the 5-position via oxidative addition reactions. For example, in the synthesis of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, aryl thiols are appended to the intermediate using iodine, ethanol, and water, which also deprotects the 2-amino group .
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidine derivatives is characterized by a folded conformation around the methylene carbon atom of the thioacetamide bridge. This folding results in the pyrimidine ring being inclined at an angle to the benzene ring, as observed in crystal structures of similar compounds . The presence of intramolecular hydrogen bonds, such as N—H⋯N, stabilizes this folded conformation .
Chemical Reactions Analysis
The thieno[3,2-d]pyrimidine derivatives are designed to inhibit TS and DHFR by mimicking the natural substrates of these enzymes. The presence of a 5-thio substituent with various aryl groups is critical for the inhibitory activity. The introduction of electron-withdrawing or electron-donating groups on the aryl moiety can significantly affect the potency of these compounds against the target enzymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure and the nature of the substituents. For instance, the introduction of a nitro group enhances the inhibitory activity against TS and DHFR due to its electron-withdrawing nature . The equilibrium geometry, vibrational assignments, and intermolecular interactions of these molecules can be studied using spectroscopic methods and quantum chemical calculations, providing insights into their drug-likeness and pharmacokinetic properties .
properties
IUPAC Name |
2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S2/c1-13-6-5-9-18(14(13)2)26-21(28)20-17(10-11-29-20)25-22(26)30-12-19(27)24-16-8-4-3-7-15(16)23/h3-11H,12H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEGAEZTAKWEME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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